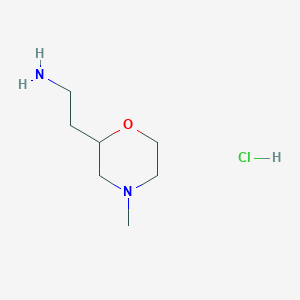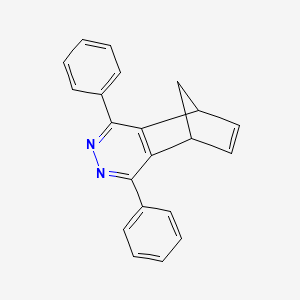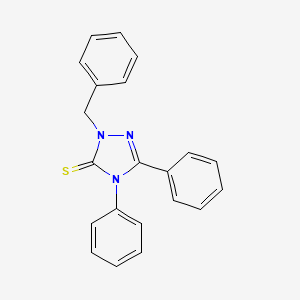![molecular formula C14H11N3O2S2 B12926322 5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 141212-52-4](/img/structure/B12926322.png)
5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that features a triazole ring substituted with a phenylsulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione typically involves the reaction of 4-(phenylsulfonyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired triazole-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitrated derivatives of the phenylsulfonyl group.
Wissenschaftliche Forschungsanwendungen
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and proteins involved in disease pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-3-thione: Lacks the phenylsulfonyl group, making it less hydrophobic and potentially less bioactive.
5-Phenyl-1H-1,2,4-triazole-3(2H)-thione: Similar structure but without the sulfonyl group, affecting its reactivity and solubility.
4-(Phenylsulfonyl)phenylhydrazine: Contains the phenylsulfonyl group but lacks the triazole ring, altering its chemical properties.
Uniqueness
5-(4-(Phenylsulfonyl)phenyl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the phenylsulfonyl group and the triazole-thione moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
141212-52-4 |
|---|---|
Molekularformel |
C14H11N3O2S2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
5-[4-(benzenesulfonyl)phenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3O2S2/c18-21(19,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-14(20)17-16-13/h1-9H,(H2,15,16,17,20) |
InChI-Schlüssel |
KQKLKSFMOKHIPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=S)NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)
![4-Ethoxy-2-methyl-5-(3-morpholin-4-ylpropyl)-2H-pyridazino[3,4-b][1,4]benzoxazin-3(5H)-one](/img/structure/B12926245.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)


![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)




![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
